![molecular formula C21H19N2NaO5 B1682185 Varespladib sodium CAS No. 172733-42-5](/img/structure/B1682185.png)
Varespladib sodium
Übersicht
Beschreibung
Varespladib sodium is a repurposed molecule with an extensive development and safety record . It blocks secretory phospholipase-A2 (sPLA2), an enzyme fundamental to the functioning of many organisms’ innate immune response . In many animals, including venomous snakes, sPLA2 has evolved into a deadly poison .
Synthesis Analysis
Varespladib was originally discovered and developed by Eli Lilly . After clinical studies of the anti-inflammatory sPLA2 inhibitor in severe sepsis and rheumatoid arthritis did not show efficacy, the company discontinued its program . The data generated included more than 4,000 patients and established varespladib’s excellent safety profile, particularly in acute use .Molecular Structure Analysis
Varespladib (LY315920) is a substituted indole with the molecular weight of the active pharmaceutical ingredient presenting as a sodium salt at 402.38 g/mol . Its prodrug, methylated varespladib, presents at 394.4 g/mol .Chemical Reactions Analysis
Varespladib has shown a significant inhibitory effect on snake venom PLA2, which makes it a potential first-line drug candidate in snakebite envenomation therapy .Physical And Chemical Properties Analysis
Varespladib sodium has a molecular formula of C21H19N2NaO5 and a molecular weight of 402.38 . It is a potent and selective group IIA, secretory phospholipase A2 (sPLA2) inhibitor with an IC50 of 9 nM .Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Applications
Varespladib sodium has been studied for its potential in treating cardiovascular diseases. One study evaluated its effects on cardiovascular biomarkers in patients with acute coronary syndrome (ACS). This randomized, double-blind, prospective controlled clinical trial found that varespladib effectively reduced LDL-C (low-density lipoprotein cholesterol) and inflammatory biomarkers in ACS patients treated with conventional therapy, including atorvastatin 80 mg daily. However, there were no significant differences in clinical cardiovascular events between the varespladib and placebo groups (Rosenson et al., 2010).
Application in Snakebite Envenomation
Varespladib sodium has shown promise as a treatment for snakebite envenomation. It was initially designed as an inhibitor of mammal phospholipase A2s (PLA2) but was repurposed as a broad-spectrum inhibitor of PLA2 in snake venom. Studies have demonstrated its significant inhibitory effect against snake venom PLA2, both in vitro and in vivo. In animal models, varespladib treatment almost fully inhibited the severely hemorrhagic toxicity of certain snake venoms. It also attenuated edema and muscle damage while reducing serum levels of enzymes indicative of viscera injury, suggesting its potential as a first-line drug candidate in snakebite envenomation therapy (Wang et al., 2018).
Another study supported varespladib's efficacy in inhibiting the cytotoxic and myotoxic effects of MjTX-II, a PLA2-like snake venom toxin. This suggests the potential of varespladib in mitigating snake venom toxicity and as a research tool for understanding the mechanism of action of snake toxins (Salvador et al., 2019).
Other Applications
Varespladib sodium was also studied in the context of coronary artery disease, rheumatoid arthritis, asthma, and ulcerative colitis. While it did not show a strong efficacy profile in rheumatoid arthritis, asthma, and ulcerative colitis, it consistently reduced LDL-cholesterol levels in patients with coronary artery disease, suggesting its potential utility in cardiovascular conditions (Karakas & Koenig, 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
In 2021, Ophirex initiated its BRAVO clinical trial — a randomized, double-blinded, placebo-controlled study to evaluate the safety, tolerability, and efficacy of a multi-dose regimen of oral varespladib in subjects bitten by venomous snakes . The study is enrolling approximately 100 subjects in the United States and India with suspected or confirmed venomous snakebites .
Eigenschaften
IUPAC Name |
sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUHXILQXLTGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
172732-68-2 (Varespladib) | |
Record name | Varespladib Sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10169379 | |
Record name | Varespladib Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Varespladib sodium | |
CAS RN |
172733-42-5 | |
Record name | Varespladib Sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Varespladib Sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10169379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARESPLADIB SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.